molecular formula C9H6N2O3 B13470627 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

Katalognummer: B13470627
Molekulargewicht: 190.16 g/mol
InChI-Schlüssel: LKRAYMZLSQTWRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyridine rings.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields the corresponding carboxylic acid, while reduction yields the alcohol .

Wissenschaftliche Forschungsanwendungen

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate specific biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the pyrrole and pyridine rings, respectively. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Eigenschaften

Molekularformel

C9H6N2O3

Molekulargewicht

190.16 g/mol

IUPAC-Name

3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-4-5-2-10-8-3-11-7(9(13)14)1-6(5)8/h1-4,10H,(H,13,14)

InChI-Schlüssel

LKRAYMZLSQTWRE-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CNC2=CN=C1C(=O)O)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.